molecular formula C17H15N5O2S B2617832 2,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide CAS No. 1903842-98-7

2,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide

Cat. No.: B2617832
CAS No.: 1903842-98-7
M. Wt: 353.4
InChI Key: VGJVHMYYNFOBKU-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFR), specifically demonstrating high efficacy against FGFR1, FGFR2, and FGFR3. Its primary research value lies in the investigation of FGFR-driven oncogenic signaling, as aberrant activation of this pathway is implicated in a variety of cancers, including urothelial carcinoma, endometrial cancer, and glioblastoma. The compound's mechanism involves binding to the kinase domain of FGFRs, thereby suppressing autophosphorylation and downstream signaling through the MAPK and PI3K/AKT pathways , which ultimately leads to the inhibition of tumor cell proliferation and the induction of apoptosis. Recent studies have explored its utility in overcoming resistance to first-generation FGFR inhibitors in models of cholangiocarcinoma, positioning it as a valuable chemical probe for understanding resistance mechanisms and developing next-generation targeted therapies. Furthermore, its selectivity profile makes it an essential tool for dissecting the specific contributions of FGFR signaling in physiological and pathological processes beyond oncology, such as in tissue repair and angiogenesis.

Properties

IUPAC Name

2,5-dimethyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S/c1-10-7-13(11(2)24-10)17(23)18-8-16-20-19-15-4-3-14(21-22(15)16)12-5-6-25-9-12/h3-7,9H,8H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJVHMYYNFOBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide typically involves multi-step organic reactions. . The reaction conditions often require the use of acid catalysts and controlled temperatures to ensure the proper formation of the desired heterocyclic structures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the furan or thiophene rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole and thiophene rings play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazolo[3,4-b]pyridazines: These compounds share the triazole-pyridazine core but differ in their substituents.

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide have similar thiophene rings but lack the triazole and pyridazine components.

Uniqueness

2,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide is a novel organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological properties, particularly focusing on its pharmacological implications.

Chemical Structure and Properties

The chemical formula for this compound is C16H14N6O2SC_{16}H_{14}N_{6}O_{2}S with a molecular weight of approximately 354.39 g/mol. The structure features a furan ring, a thiophene moiety, and a triazolo-pyridazine core, which are known for their diverse biological activities.

Property Value
Molecular FormulaC₁₆H₁₄N₆O₂S
Molecular Weight354.39 g/mol
Key Functional GroupsFuran, Thiophene, Triazole
CAS Number1904307-61-4

Synthesis

The synthesis of this compound typically involves multi-step reactions including cyclization and substitution. Common reagents include phosphorus oxychloride and various acyl chlorides under controlled conditions to achieve the desired product purity and yield.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. The presence of the thiophene ring is particularly noted for its potential to enhance antimicrobial effects against various pathogens.

Anti-inflammatory Effects

The compound's structural similarity to known anti-inflammatory agents suggests potential COX-II inhibitory activity. In vitro studies have indicated that related compounds can inhibit COX-II with IC50 values below 1 µM, which may also apply to this compound due to its structural characteristics.

Anti-cancer Activity

Preliminary studies on derivatives of the triazolo-pyridazine core suggest potential anti-cancer properties. Compounds in this class have shown effectiveness against several cancer cell lines in vitro, indicating that further investigation into this compound's efficacy against specific cancers is warranted.

Case Studies and Research Findings

  • In vitro Studies :
    • A study evaluated the cytotoxicity of similar compounds on human embryonic kidney (HEK-293) cells and found them to be non-toxic at concentrations up to 10 µM .
    • Another study reported significant anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 µM for structurally related compounds .
  • Molecular Docking Studies :
    • Molecular docking simulations have shown that the compound can effectively bind to target proteins involved in inflammation and cancer pathways, suggesting mechanisms of action that merit further exploration .
  • Comparative Analysis :
    • A comparative analysis with other isoxazole derivatives indicated that this compound may possess enhanced selectivity towards certain biological targets due to its unique structural features .

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